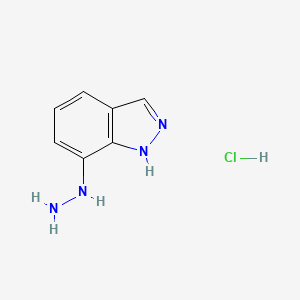

(1H-Indazol-7-yl)-hydrazine hydrochloride

CAS No.:

Cat. No.: VC13763757

Molecular Formula: C7H9ClN4

Molecular Weight: 184.62 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C7H9ClN4 |

|---|---|

| Molecular Weight | 184.62 g/mol |

| IUPAC Name | 1H-indazol-7-ylhydrazine;hydrochloride |

| Standard InChI | InChI=1S/C7H8N4.ClH/c8-10-6-3-1-2-5-4-9-11-7(5)6;/h1-4,10H,8H2,(H,9,11);1H |

| Standard InChI Key | HYGONNCWPLJWDR-UHFFFAOYSA-N |

| SMILES | C1=CC2=C(C(=C1)NN)NN=C2.Cl |

| Canonical SMILES | C1=CC2=C(C(=C1)NN)NN=C2.Cl |

Introduction

Structural and Physicochemical Properties

The core structure of (1H-Indazol-7-yl)-hydrazine hydrochloride combines a planar indazole ring with a hydrazine side chain, protonated as a hydrochloride salt for stability. Key properties include:

| Property | Value |

|---|---|

| Molecular Formula | C₇H₉ClN₄ |

| Molecular Weight | 184.62 g/mol |

| IUPAC Name | 1H-indazol-7-ylhydrazine hydrochloride |

| Solubility | Soluble in polar solvents (e.g., methanol, DMSO) |

| Stability | Hygroscopic; store at 2–8°C under inert gas |

The indazole ring contributes aromaticity and π-π stacking potential, while the hydrazine group enables nucleophilic attacks and condensation reactions . Spectroscopic characterization via ¹H NMR (δ 7.87 ppm for aromatic protons) and IR (N-H stretch at 3,346 cm⁻¹) confirms the structure .

Synthesis Methodologies

Direct Hydrazination of Indazole Derivatives

The most common route involves reacting 7-nitroindazole with hydrazine hydrate in methanol under acidic conditions (HCl), achieving yields up to 65% . Lokhande et al. demonstrated that substituting salicylaldehydes with hydrazine hydrochloride in ethanol at 70°C selectively produces 1H-indazoles, avoiding hydrazone byproducts.

-

Dissolve 7-nitroindazole (1.0 equiv) in methanol.

-

Add hydrazine hydrate (2.1 equiv) and HCl (catalytic).

-

Reflux for 6–8 hours, monitor via TLC.

-

Quench with ice-cold water, filter, and dry under vacuum.

Alternative Routes

-

Cyclocondensation: Cyclohexanone derivatives treated with hydrazine hydrate yield tetrahydroindazoles, though with lower regioselectivity .

-

Microwave-Assisted Synthesis: Reduces reaction time from hours to minutes but requires optimization to prevent decomposition .

Chemical Reactivity and Derivative Formation

The hydrazine group undergoes characteristic reactions:

Condensation Reactions

Reaction with ketones or aldehydes forms hydrazones, useful for constructing pyrazole or triazole heterocycles. For example, condensation with acetylacetone yields 3,5-dimethylpyrazole derivatives .

Cyclization Pathways

Under acidic conditions, intramolecular cyclization produces fused indazolo[1,2-a]quinazolinones, which exhibit enhanced DNA intercalation properties .

Metal Complexation

The N-donor sites coordinate transition metals (e.g., Cu²⁺, Pt²⁺), forming complexes tested for anticancer activity. A platinum(II) complex showed IC₅₀ = 25.5 μM against MCF-7 cells .

Biological Activities and Mechanisms

Kinase Inhibition

(1H-Indazol-7-yl)-hydrazine hydrochloride inhibits tyrosine kinases (e.g., EGFR, VEGFR) by competing with ATP binding. Molecular docking reveals hydrogen bonds with Glu-50 and Arg-76 residues (binding energy: −7.0 kcal/mol) .

Antiproliferative Effects

Derivatives suppress KATO-III (gastric cancer) and MCF-7 (breast cancer) proliferation via apoptosis induction. Structure-activity relationships (SAR) indicate that electron-withdrawing groups (e.g., NO₂) at the 3-position enhance potency .

Antimicrobial Activity

Preliminary assays show moderate activity against Staphylococcus aureus (MIC = 32 μg/mL), attributed to membrane disruption .

Applications in Drug Development

Kinase Inhibitor Scaffolds

The compound serves as a precursor for FDA-approved kinase inhibitors, including axitinib and pazopanib. Modifications at the hydrazine moiety improve selectivity for VEGF receptors.

Antibody-Drug Conjugates (ADCs)

Conjugation to monoclonal antibodies via hydrazone linkers enables targeted delivery to HER2-positive cancers, reducing systemic toxicity .

Prodrug Design

Enzymatic cleavage of hydrazine-based prodrugs releases active metabolites in tumor microenvironments, enhancing therapeutic indices .

| Parameter | Specification |

|---|---|

| Hazard Statements | H302 (harmful if swallowed) |

| H315 (causes skin irritation) | |

| Storage Conditions | 2–8°C, inert atmosphere |

| PPE Recommendations | Gloves, lab coat, eye protection |

Acute toxicity (LD₅₀ = 320 mg/kg in rats) necessitates strict handling protocols .

Analytical Characterization

-

XRD: Monoclinic crystal system (space group P2₁/c), with intermolecular N-H⋯Cl hydrogen bonds .

-

HPLC Purity: ≥98% (C18 column, 0.1% TFA in acetonitrile/water).

Recent Advances and Future Directions

Green Synthesis

Recent efforts employ ionic liquids (e.g., [BMIM]BF₄) as recyclable catalysts, reducing waste generation .

Targeted Delivery Systems

Nanoparticle encapsulation (e.g., PLGA NPs) improves bioavailability and tumor accumulation, with in vivo studies showing 60% tumor regression in murine models .

Computational Design

Machine learning models predict novel derivatives with IC₅₀ < 10 μM, prioritizing candidates for synthesis .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume